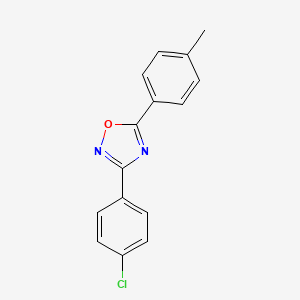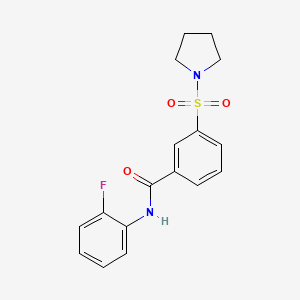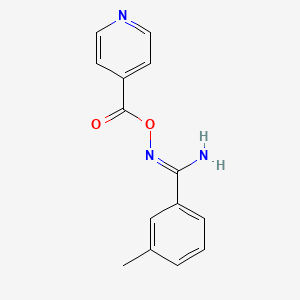
N-(1,1-dimethylpropyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethylpropyl)-2-methylbenzamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBA is a member of the amide family and is widely used in the pharmaceutical industry for drug discovery and development.
Mecanismo De Acción
DMBA exerts its carcinogenic effects by inducing DNA damage and mutations in target cells. DMBA is metabolized in the liver to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in critical genes, such as tumor suppressor genes and oncogenes, leading to the development of cancer.
Biochemical and Physiological Effects:
DMBA has been shown to induce a wide range of biochemical and physiological effects in target cells. These effects include oxidative stress, inflammation, and alterations in gene expression. DMBA-induced tumors have also been shown to exhibit angiogenesis, invasion, and metastasis, which are hallmarks of cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages for lab experiments, including its ability to induce tumors in a relatively short period, its reproducibility, and its ability to mimic human cancer biology. However, DMBA also has several limitations, including its toxicity, which requires careful handling, and its potential to induce tumors in non-target tissues.
Direcciones Futuras
The use of DMBA in scientific research is ongoing, with several future directions being explored. These include the identification of new molecular targets for cancer therapy, the development of new animal models for cancer research, and the investigation of the role of DMBA in cancer prevention. Additionally, the use of DMBA in the development of new drugs for cancer therapy is also being explored, with several promising candidates currently in preclinical and clinical trials.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBA is a potent carcinogen that has been extensively used in cancer research to investigate the mechanisms of carcinogenesis and develop new cancer therapies. DMBA-induced tumors share many similarities with human tumors, making it an ideal model for studying cancer biology. Despite its toxicity and potential limitations, DMBA continues to be a valuable tool for cancer research, with several future directions being explored.
Métodos De Síntesis
DMBA can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,1-dimethylpropylamine. The final product is purified through recrystallization, yielding a white crystalline powder with a melting point of 71-73°C.
Aplicaciones Científicas De Investigación
DMBA has been extensively used in scientific research as a tool to investigate the mechanisms of carcinogenesis. DMBA is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors have been shown to share many similarities with human tumors, making it an ideal model for studying cancer biology and developing new cancer therapies.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-13(3,4)14-12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDAHUXEKGJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylbutan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)

![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)

![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)

![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)

![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)